![molecular formula C21H18F3N3O3S B3528478 1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B3528478.png)
1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Übersicht
Beschreibung
1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is an organic compound that belongs to the class of diarylethers It is characterized by the presence of a urea functional group and two aromatic rings, one of which is substituted with a trifluoromethyl group and the other with a methylbenzenesulfonamido group
Vorbereitungsmethoden
The synthesis of 1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of appropriate aromatic amines with isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium hydride or potassium tert-butoxide. Major products from these reactions include substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with other similar compounds, such as:
1-[4-(PYRIDIN-4-YLOXY)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA: This compound also contains a trifluoromethyl group and a urea functional group but differs in the substitution pattern on the aromatic rings.
1-{4-[4-AMINO-6-(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-5-YL]PHENYL}-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]UREA: This compound has a more complex structure with additional heterocyclic rings and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-14-5-11-19(12-6-14)31(29,30)27-17-9-7-16(8-10-17)25-20(28)26-18-4-2-3-15(13-18)21(22,23)24/h2-13,27H,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWGRMWJPGTBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B3528396.png)
![methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3528402.png)
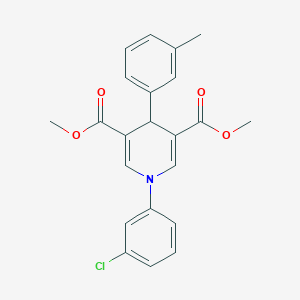
![methyl 2-{[(4-morpholinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3528410.png)
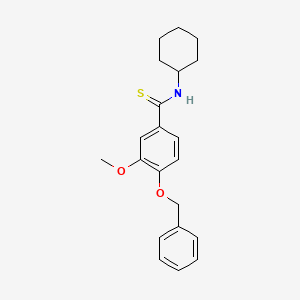
![2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1-ETHANONE](/img/structure/B3528429.png)

methanethione](/img/structure/B3528443.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3528449.png)
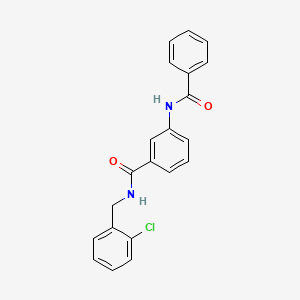
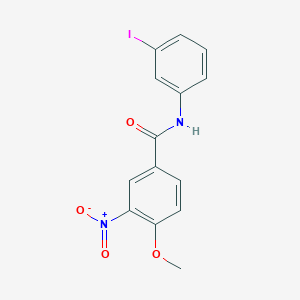
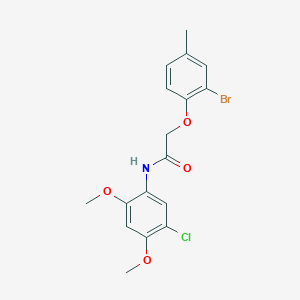
![N-(2-ethylphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3528469.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B3528485.png)
